



## **Technical Guide: Solubility of Fmoc-Lys-OMe.HCI in Organic Solvents**

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Compound of Interest		
Compound Name:	Fmoc-Lys-OMe.HCl	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). The solubility of protected amino acids is a critical parameter in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), where inefficient dissolution can lead to poor reaction kinetics and impure products. This document summarizes available solubility data, outlines a detailed experimental protocol for its determination, and illustrates key processes through diagrams.

### Overview of Fmoc-Lys-OMe.HCl Solubility

Fmoc-Lys-OMe.HCI is a derivative of the amino acid lysine, where the alpha-amino group is protected by an Fmoc group and the carboxyl group is protected as a methyl ester. The hydrochloride salt form generally enhances the compound's stability and solubility in various solvents.[1] The solubility is influenced by several factors, including the polarity of the solvent, temperature, and the purity of both the solute and the solvent.

While comprehensive quantitative data across a wide range of organic solvents is not extensively published, available information and data for structurally similar compounds provide a strong basis for solvent selection.

## **Quantitative Solubility Data**







The following table summarizes the known quantitative and qualitative solubility data for **Fmoc-Lys-OMe.HCI** and related Fmoc-amino acid derivatives. It is important to note that solubility should be empirically determined for specific applications and conditions.[2]



Solvent	Abbreviat ion	Solvent Type	Compoun d	Solubility	Concentr ation (M)	Notes
Dimethyl sulfoxide	DMSO	Polar Aprotic	Fmoc-Lys- OMe.HCl	100 mg/mL[3] [4]	~0.239 M	Ultrasonic assistance may be required. Hygroscopi c DMSO can significantl y impact solubility. [3][4]
Dichlorome thane	DCM	Nonpolar	Fmoc-Lys- OH.HCl	Soluble[5] [6]	Data not available	A common solvent for washing steps and some coupling reactions.
Chloroform	CHCl₃	Nonpolar	Fmoc-Lys- OH.HCl	Soluble[5] [6]	Data not available	Qualitative data for the related non- esterified compound.
Ethyl Acetate	EtOAc	Polar Aprotic	Fmoc-Lys- OH.HCl	Soluble[5] [6]	Data not available	Qualitative data for the related non-esterified compound.



Acetone	(CH₃)₂CO	Polar Aprotic	Fmoc-Lys- OH.HCI	Soluble[5] [6]	Data not available	Qualitative data for the related non- esterified compound.
N,N- Dimethylfor mamide	DMF	Polar Aprotic	General Fmoc- Amino Acids	Generally Good to Excellent[2 ]	> 0.4 M	A standard solvent in SPPS, though impurities can cause Fmoc group degradatio n.[2][7][8]
N-Methyl- 2- pyrrolidone	NMP	Polar Aprotic	General Fmoc- Amino Acids	Generally Highly Soluble[9]	> 0.4 M	Often preferred over DMF for its higher polarity and solvating efficiency. [7][8][9]

# Experimental Protocol: Equilibrium Solubility Determination

To obtain precise and reliable quantitative solubility data, the saturation shake-flask method is the recommended standard.[9] This protocol determines the thermodynamic equilibrium solubility of **Fmoc-Lys-OMe.HCI** in a selected solvent.

### **Materials and Equipment**



- Fmoc-Lys-OMe.HCI (solid)
- Solvent of interest (analytical grade)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled environment (e.g., incubator or water bath)
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- · Volumetric flasks and pipettes
- Analytical balance

#### **Procedure**

- Preparation of a Saturated Solution:
  - Add an excess amount of solid Fmoc-Lys-OMe.HCl to a vial. The excess solid is crucial
    to ensure that equilibrium with the dissolved state is achieved.
  - Add a known volume of the chosen solvent to the vial.
  - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
  - Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible layer of undissolved solid at the bottom.
- Sample Collection and Preparation:



- After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
- Carefully withdraw a sample from the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove all undissolved
   microparticles. This step is critical to prevent artificially high solubility measurements.[9]
- Dilution and Analysis:
  - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.
  - Analyze the diluted sample using the HPLC system to determine the precise concentration of Fmoc-Lys-OMe.HCI.
- Quantification:
  - Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.[9]
  - The final solubility can be expressed in units such as mg/mL, g/L, or Molarity (mol/L).

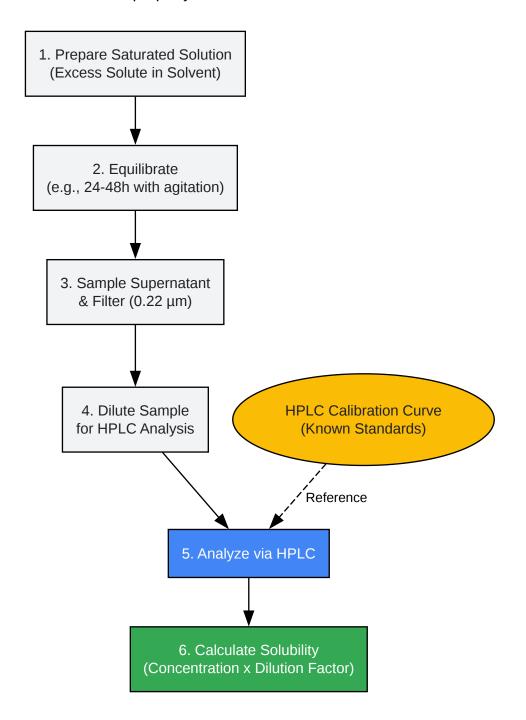
#### **Preparation of HPLC Calibration Curve**

- Stock Solution: Prepare a stock solution of Fmoc-Lys-OMe.HCI with a precisely known concentration in the solvent.[9]
- Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of varying, known concentrations.[9]
- Analysis: Inject each standard solution into the HPLC system and record the corresponding peak area from the chromatogram.
- Calibration Curve: Plot the peak area as a function of concentration. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R<sup>2</sup> > 0.99) to be considered reliable.[9]



#### **Visualizations**

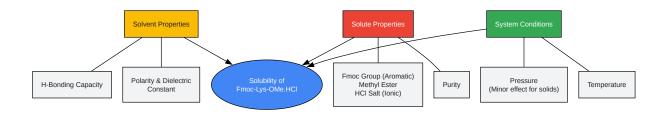
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this property.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.





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Caption: Key Factors Influencing the Solubility of Fmoc-Lys-OMe.HCI.

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